3-Ethyloxetane-3-carbonitrile
Overview
Description
3-Ethyloxetane-3-carbonitrile is a heterocyclic, organic compound with the molecular formula C5H7NO
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxetane-3-carbonitrile typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization through C−O bond formation . This can be achieved via epoxide ring opening followed by ring closing reactions . Another approach involves the electrophilic halocyclization of alcohols .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis . The specific conditions and reagents used can vary, but the goal is to achieve high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyloxetane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The oxetane ring can undergo substitution reactions, particularly ring-opening reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions can lead to the formation of various linear or branched compounds .
Scientific Research Applications
3-Ethyloxetane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethyloxetane-3-carbonitrile exerts its effects involves its ability to undergo ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways . The specific targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Oxetan-3-one: Another oxetane derivative with similar structural properties.
2-Methyleneoxetane: Known for its reactivity and use in synthetic chemistry.
Uniqueness: 3-Ethyloxetane-3-carbonitrile is unique due to its combination of an oxetane ring and a nitrile group. This combination imparts distinct reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
3-ethyloxetane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-6(3-7)4-8-5-6/h2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUBRFLYKUYNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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